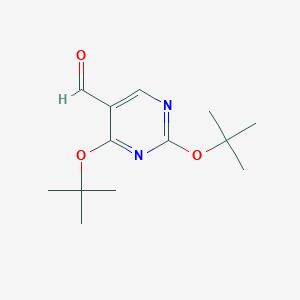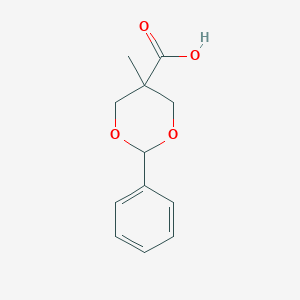
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Übersicht
Beschreibung
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 . The compound is a white solid in its physical form .
Synthesis Analysis
The compound was synthesized by the reaction of 2,2-Bis(hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as a catalyst .Molecular Structure Analysis
The compound has a monoclinic crystal structure with space group C2/c . The unit cell parameters are a = 32.6674 (8) Å, b = 6.0061 (2) Å, c = 23.2786 (6) Å, α = 90°, β = 103.368 (2)°, γ = 90°, and V = 4443.6 (2) Å3 .Physical And Chemical Properties Analysis
As mentioned earlier, 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid is a white solid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Application Summary: The compound was synthesized and its crystal structure was analyzed .
- Methods of Application: The compound was synthesized by the reaction of 2,2-Bis (hydroxymethyl) propionic acid with benzaldehyde and p-toluene sulfonic acid as catalyst . The crystal structure was then analyzed using a Bruker APEX-II CCD diffractometer .
- Results: The crystal structure of the compound was successfully determined .
Organic Syntheses
- Application Summary: The compound is used as a reactive intermediate in organic syntheses .
- Methods of Application: The compound is synthesized and then used in further reactions .
- Results: The compound has been successfully used in various organic syntheses .
Synthesis of Indole Derivatives
- Application Summary: Indole derivatives, which often contain the 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid moiety, are synthesized for use in medicinal molecules .
- Methods of Application: The compound is used in the synthesis of indole derivatives .
- Results: The synthesized indole derivatives have shown various biologically vital properties .
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(11(13)14)7-15-10(16-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCTZOPHREENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351608 | |
| Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
CAS RN |
207850-04-2 | |
| Record name | 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

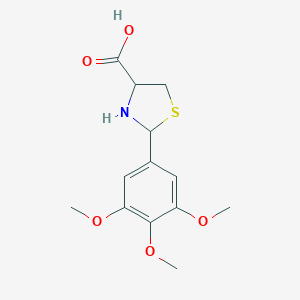
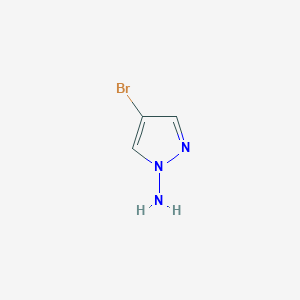
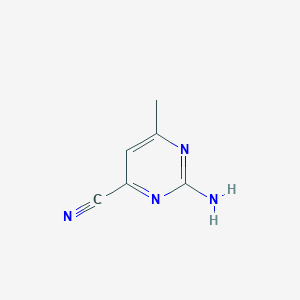
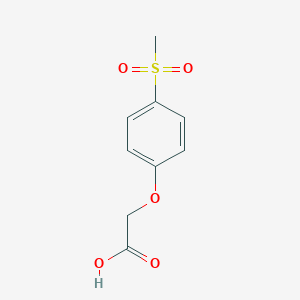
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
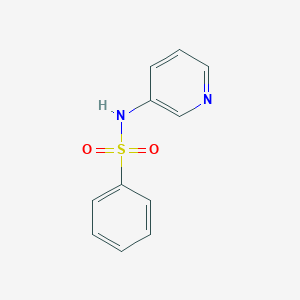
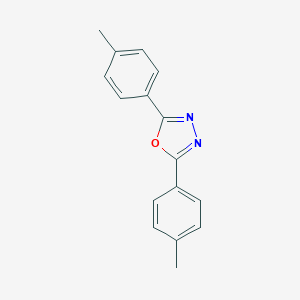
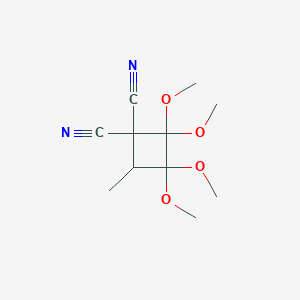
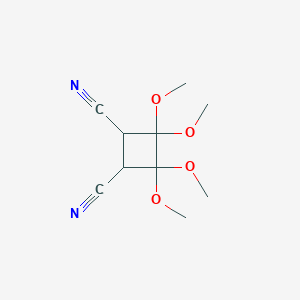
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
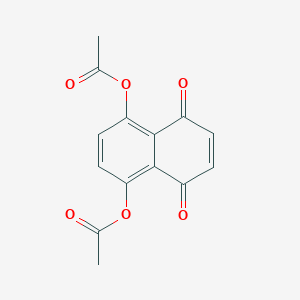
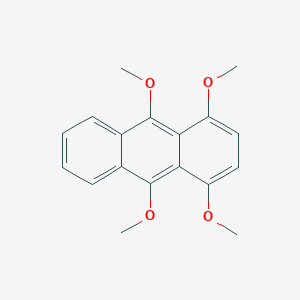
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
